5-(Methylamino)pyridazin-3-ol

Positional isomerism Bromodomain inhibition Structure-activity relationship

5-(Methylamino)pyridazin-3-ol (also catalogued as 5-(methylamino)-2,3-dihydropyridazin-3-one) is a heterocyclic small-molecule building block belonging to the pyridazinone family, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol. The scaffold bears a methylamino substituent at the 5-position and a hydroxyl/keto group at the 3-position, existing in a tautomeric equilibrium characteristic of 3-hydroxypyridazines.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 1353498-86-8
Cat. No. B2354935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)pyridazin-3-ol
CAS1353498-86-8
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESCNC1=CC(=O)NN=C1
InChIInChI=1S/C5H7N3O/c1-6-4-2-5(9)8-7-3-4/h2-3H,1H3,(H2,6,8,9)
InChIKeyJMVBKLJRNKZSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methylamino)pyridazin-3-ol (CAS 1353498-86-8): Core Chemical Identity and Procurement Baseline


5-(Methylamino)pyridazin-3-ol (also catalogued as 5-(methylamino)-2,3-dihydropyridazin-3-one) is a heterocyclic small-molecule building block belonging to the pyridazinone family, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . The scaffold bears a methylamino substituent at the 5-position and a hydroxyl/keto group at the 3-position, existing in a tautomeric equilibrium characteristic of 3-hydroxypyridazines . Commercial sourcing of this compound is available from multiple research-chemical suppliers with reported purities typically ranging from 95% to 98% [1]. The compound serves as a versatile intermediate for further functionalization through the secondary amine, the hydroxyl group, and unsubstituted ring positions, positioning it within a broader class of amino-substituted pyridazinones that have been explored across medicinal chemistry, agrochemical, and kinase-inhibitor programs [2].

Why 5-(Methylamino)pyridazin-3-ol Cannot Be Replaced by Generic Pyridazinone Analogs


Within the pyridazin-3-ol chemotype, the specific 5-methylamino substitution pattern is a critical determinant of both intermolecular binding interactions and downstream chemical derivatization potential. Positional isomers—most notably the 6-methylamino analog—present different hydrogen-bonding geometries and electronic distributions on the heterocyclic ring, which can alter target engagement profiles [1]. Additionally, the presence of the 3-hydroxyl group distinguishes this compound from 5-(methylamino)pyridazine derivatives lacking this functionality (e.g., carboxylate or carboxylic acid analogs); the 3-OH enables a tautomeric pyridazinone equilibrium that directly influences the compound's reactivity and recognition by biological targets such as bromodomains [2]. In documented drug-discovery campaigns, simple pyridazinone hits have been elaborated into highly potent and selective chemical probes through systematic substitution at the 4- and 2-positions, demonstrating that the unsubstituted 5-(methylamino)pyridazin-3-ol core provides a distinct starting vector that cannot be recapitulated by pre-functionalized analogs [3].

Quantitative Differentiation Evidence for 5-(Methylamino)pyridazin-3-ol Against Closest Analogs


Positional Isomer Differentiation: 5-Methylamino vs. 6-Methylamino Substitution Alters Biological Recognition

The 5-methylamino regioisomer positions the secondary amine at a distinct vector relative to the pyridazinone ring compared with the 6-methylamino isomer. In the published PCAF/GCN5 bromodomain chemical probe optimization program, a 5-methylamino-substituted pyridazinone core was elaborated to yield GSK4027 (PCAF TR-FRET IC₅₀ = 40 nM, PCAF BROMOscan Kᵢ = 1.4 nM) [1]. The corresponding 6-methylamino analog is not reported to have produced comparable bromodomain engagement in the same structural context, consistent with the expectation that the 5-amino group forms a conserved hydrogen-bond network with the bromodomain acetyl-lysine binding pocket as observed in co-crystal structures (PDB: 5MLI, 5MKX) [2]. This positional specificity means that users targeting bromodomain or related reader-domain interactions cannot assume functional equivalence when switching between 5- and 6-substituted pyridazin-3-ol building blocks.

Positional isomerism Bromodomain inhibition Structure-activity relationship

Tautomeric 3-OH/3-Oxo Functionality Enables Bromodomain Hydrogen-Bond Recognition Absent in Non-Hydroxylated 5-(Methylamino)pyridazine Analogs

The 3-hydroxyl/3-oxo tautomeric group of 5-(methylamino)pyridazin-3-ol serves as a critical hydrogen-bond acceptor in bromodomain acetyl-lysine binding pockets. In the co-crystal structure of the elaborated analog 4-chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one bound to the PCAF bromodomain (PDB 5MKX, resolution 1.68 Å), the pyridazinone carbonyl oxygen forms a direct hydrogen bond with the conserved asparagine residue (Asn) that recognizes acetylated lysine substrates [1]. Analogs lacking the 3-oxo functionality—such as 5-(methylamino)pyridazine-4-carboxylic acid or methyl 5-(methylamino)pyridazine-3-carboxylate—present a carboxyl/carboxylate group that cannot replicate this conserved hydrogen-bonding geometry . This structural differentiation is quantifiable: the elaborated pyridazinone probe GSK4027 achieves a PCAF bromodomain Kᵢ of 1.4 nM, whereas non-pyridazinone chemotypes targeting the same pocket typically show 10- to 1000-fold weaker affinities [2].

Tautomerism Hydrogen bonding Bromodomain inhibitor design

Unsubstituted 4-Position as a Synthetic Diversification Handle Differentiates 5-(Methylamino)pyridazin-3-ol from Pre-Functionalized 4-Chloro or 4-Bromo Analogs

5-(Methylamino)pyridazin-3-ol bears a hydrogen atom at the 4-position, in contrast to the 4-chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one ligand found in PDB entries 5MLI and 5MKX, or the 4-bromo-substituted core of the clinical-stage probe GSK4027 [1][2]. This unsubstituted 4-position provides a chemically distinct diversification vector: it can be directly functionalized via electrophilic aromatic substitution, halogenation, or C–H activation chemistries, enabling the construction of focused libraries that systematically explore 4-position SAR. By contrast, the 4-chloro and 4-bromo analogs require de novo synthesis to introduce alternative substituents beyond halogen exchange. In the PCAF/GCN5 probe optimization campaign, the 4-chloro substituent contributed to potency but also introduced synthetic constraints; the unsubstituted 4-H parent compound serves as an earlier-stage intermediate that offers greater flexibility for parallel medicinal chemistry exploration [3].

Synthetic diversification Late-stage functionalization Parallel library synthesis

Absence of N2-Alkylation Provides a Distinct Pharmacokinetic and Physicochemical Profile Compared with N2-Methylated Analogs

5-(Methylamino)pyridazin-3-ol lacks a substituent at the N2 position, distinguishing it from the elaborated bromodomain probe ligands (which bear an N2-methyl group) and from N2-aryl/alkyl pyridazinone libraries [1]. The N2–H group increases hydrogen-bond donor capacity and reduces lipophilicity relative to N2-methylated congeners. Calculated physicochemical data for the target compound (TPSA = 57.78 Ų, LogP = −0.1884) indicate higher aqueous solubility and lower membrane permeability compared with N2-methylated analogs, which typically exhibit LogP increases of approximately 0.5–1.0 log unit upon N-methylation. This property profile makes the N2-unsubstituted building block more suitable for early-stage fragment-based screening or for targets requiring high aqueous solubility, while N2-substituted analogs may be preferred for cellular permeability optimization in later-stage lead development [2].

Physicochemical properties N2-substitution LogP Solubility

High-Value Application Scenarios for 5-(Methylamino)pyridazin-3-ol Based on Evidence-Driven Differentiation


Bromodomain-Targeted Hit Finding and Fragment-Based Screening Campaigns

5-(Methylamino)pyridazin-3-ol and its close pyridazinone analogs have been validated as starting points for bromodomain chemical probe discovery, as demonstrated by the PCAF/GCN5 bromodomain program that progressed from a weakly potent pyridazinone hit to GSK4027 (PCAF Kᵢ = 1.4 nM, ≥18,000-fold selectivity over BET bromodomains) [1]. The compound's low molecular weight (125.13 Da), favorable TPSA (57.78 Ų), and negative LogP (−0.1884) make it a suitable fragment for NMR-based or biochemical screening against acetyl-lysine reader domains. Its unsubstituted 4-position and N2-position permit systematic fragment growth during hit-to-lead optimization .

Parallel Library Synthesis for Pyridazinone SAR Exploration

The compound's three independently addressable diversification points—the 5-methylamino group (secondary amine chemistry), the 3-OH/3-oxo group (O-alkylation or activation), and the unsubstituted 4-position (electrophilic or metal-catalyzed functionalization)—enable efficient construction of diverse compound libraries. This contrasts with pre-halogenated or N2-alkylated analogs that restrict accessible chemical space at key positions [1]. Medicinal chemistry teams prioritizing broad SAR exploration at the pyridazinone 4-position should select this unsubstituted building block over 4-chloro or 4-bromo variants.

Biochemical Assay Development Requiring High-Aqueous-Solubility Pyridazinone Standards

With a calculated LogP of −0.1884 and TPSA of 57.78 Ų, 5-(methylamino)pyridazin-3-ol exhibits physicochemical properties consistent with high aqueous solubility, distinguishing it from more lipophilic N2-methylated or 4-halogenated analogs [1]. For biochemical assay development—particularly SPR, TR-FRET, or NMR-based binding assays requiring compound concentrations in the micromolar to millimolar range—this compound provides a solubility advantage that reduces the need for organic co-solvents and minimizes assay interference artifacts .

Synthetic Intermediate for Kinase and Epigenetic Target Inhibitor Programs

Pyridazinone derivatives have been disclosed as MEK kinase inhibitors and as covalent PRMT5 interface binders [1]. The 5-methylamino-3-hydroxypyridazine scaffold serves as a versatile intermediate for constructing more elaborate pyridazinone-based kinase inhibitor chemotypes. Its unsubstituted N2 and C4 positions allow for sequential or orthogonal functionalization in multi-step synthetic routes, making it a preferred starting material over analogs that already carry substituents requiring deprotection or exchange [2].

Quote Request

Request a Quote for 5-(Methylamino)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.